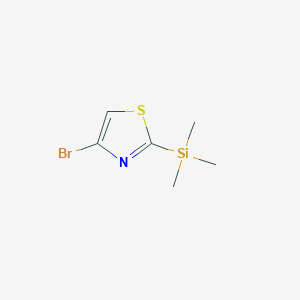

4-Bromo-2-(trimethylsilyl)thiazole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-bromo-1,3-thiazol-2-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNSSi/c1-10(2,3)6-8-5(7)4-9-6/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQGXFSBIGJXDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=NC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNSSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402106 | |

| Record name | 4-Bromo-2-(trimethylsilyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108306-53-2 | |

| Record name | 4-Bromo-2-(trimethylsilyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Bifunctional Building Block

An In-depth Technical Guide to 4-Bromo-2-(trimethylsilyl)thiazole: Synthesis, Reactivity, and Application in Modern Drug Discovery

In the landscape of medicinal chemistry and complex molecule synthesis, the strategic selection of building blocks is paramount. Heterocyclic scaffolds, particularly the thiazole ring, are privileged structures found in a multitude of FDA-approved drugs and biologically active natural products.[1] this compound (CAS No. 108306-53-2) has emerged as a uniquely valuable reagent, offering chemists a stable yet highly versatile platform for the introduction of the thiazole moiety.

This guide provides an in-depth examination of this compound, moving beyond a simple cataloging of properties to explore the mechanistic rationale for its synthesis and application. We will detail its preparation, discuss its reactivity with a focus on the strategic roles of its two distinct functional handles—the C4-bromine and the C2-trimethylsilyl group—and illustrate its utility as a key intermediate in the synthesis of high-value compounds, such as the epothilone class of anticancer agents.[2][3]

Physicochemical and Safety Profile

A comprehensive understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 108306-53-2 | [4] |

| Molecular Formula | C₆H₁₀BrNSSi | [4] |

| Molecular Weight | 236.20 g/mol | |

| Appearance | Pale yellow clear liquid | |

| Density | 1.384 g/mL at 25 °C | |

| Boiling Point | 226.1 °C at 760 mmHg | |

| Flash Point | 82.2 °C (180.0 °F) - closed cup | |

| Refractive Index | 1.533 | |

| Storage | Inert atmosphere, Store in freezer, under -20°C |

Safety & Handling

This compound is a combustible liquid and should be handled with appropriate care in a well-ventilated fume hood. As with most organobromine and organosilicon compounds, it is prudent to avoid inhalation, ingestion, and skin contact by wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. While specific toxicity data for this compound is limited, related brominated thiazoles are classified as harmful if swallowed and cause skin and serious eye irritation.[5]

Spill Management: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for proper chemical waste disposal. Incompatible Materials: Strong oxidizing agents. Recommended Storage: Store under an inert atmosphere (Argon or Nitrogen) at or below -20°C to ensure long-term stability and prevent degradation.

Synthesis and Mechanistic Insight: A Tale of Two Halogens

The most logical and efficient synthesis of this compound begins with the commercially available 2,4-dibromothiazole. The key to this synthesis is the significant difference in the reactivity of the protons (and subsequently, the carbon-bromine bonds) at the C2 and C5 positions of the thiazole ring. The proton at C2 is considerably more acidic than the proton at C5, allowing for regioselective deprotonation. However, in a di-halogenated system like 2,4-dibromothiazole, direct deprotonation is not feasible. Instead, we exploit the higher reactivity of the C2-bromine towards metal-halogen exchange.

This differential reactivity allows for a regioselective lithium-halogen exchange at the C2 position, followed by quenching with an electrophilic silicon source, namely trimethylsilyl chloride (TMSCl).

Sources

- 1. media.neliti.com [media.neliti.com]

- 2. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epothilone biosynthesis: assembly of the methylthiazolylcarboxy starter unit on the EpoB subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - 4-bromo-2-(trimethylsilyl)-1,3-thiazole (C6H10BrNSSi) [pubchemlite.lcsb.uni.lu]

- 5. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of 4-Bromo-2-(trimethylsilyl)thiazole in Modern Synthetic Chemistry: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of 4-Bromo-2-(trimethylsilyl)thiazole, a versatile and highly valuable building block for researchers, scientists, and drug development professionals. We will explore its molecular structure, synthesis, and diverse reactivity, with a focus on its strategic application in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry.

Introduction: The Thiazole Moiety and the Strategic Advantage of this compound

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs, including the antiretroviral agent Ritonavir and the kinase inhibitor Dasatinib.[1][2] Its prevalence stems from its ability to engage in a variety of biological interactions and its synthetic tractability. This compound emerges as a particularly strategic starting material due to the orthogonal reactivity of its functional groups. The trimethylsilyl (TMS) group at the 2-position serves as a masked carbanion, while the bromo group at the 4-position provides a handle for a diverse range of cross-coupling reactions. This dual functionality allows for sequential and site-selective modifications of the thiazole core, enabling the efficient synthesis of complex, multi-substituted thiazole derivatives.[3]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound, with the CAS Number 108306-53-2, is characterized by a five-membered thiazole ring substituted with a bromine atom at the 4-position and a trimethylsilyl group at the 2-position.[4]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀BrNSSi | |

| Molecular Weight | 236.20 g/mol | |

| Appearance | Liquid | |

| Density | 1.384 g/mL at 25 °C | |

| Boiling Point | 80-85 °C at 2 Torr | [3] |

| Flash Point | 82.2 °C (closed cup) |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved from a readily available starting material, 2,4-dibromothiazole, via a selective metal-halogen exchange followed by quenching with a silyl electrophile. The following protocol is adapted from established procedures for the synthesis of silylated thiazoles and should be performed by trained chemists under appropriate safety precautions.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-dibromothiazole

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Chlorotrimethylsilane (TMSCl)

-

Dry ice/acetone bath

-

Standard glassware for anhydrous reactions

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with anhydrous diethyl ether or THF.

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: A solution of 2,4-dibromothiazole in the anhydrous solvent is added to the flask. Subsequently, a solution of n-butyllithium in hexanes (1.0 equivalent) is added dropwise via the dropping funnel, maintaining the temperature at -78 °C. The preferential lithiation at the more acidic 2-position is expected.

-

Silylation: After stirring the reaction mixture at -78 °C for a specified time (typically 30-60 minutes) to ensure complete lithiation, chlorotrimethylsilane (1.0-1.2 equivalents) is added dropwise.

-

Quenching and Workup: The reaction is allowed to slowly warm to room temperature. The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or another suitable organic solvent.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound as a liquid.

Caption: Synthetic route to this compound.

Key Reactions and Mechanistic Insights

The synthetic utility of this compound lies in the differential reactivity of its two functional groups, allowing for a range of transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[6][7][8]

Suzuki Coupling: This reaction involves the coupling of the bromothiazole with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This method is widely favored due to the stability and low toxicity of the boron reagents.[6]

Stille Coupling: The Stille reaction couples the bromothiazole with an organostannane reagent. It is known for its tolerance of a wide variety of functional groups.[7][9]

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromothiazole and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[8]

Caption: Cross-coupling reactions of this compound.

The general catalytic cycle for these cross-coupling reactions involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the thiazole.

-

Transmetalation: The organic group from the organometallic reagent (boron, tin, or copper-acetylide) is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments on the palladium catalyst couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Reactions at the 2-Position: The Role of the Trimethylsilyl Group

The trimethylsilyl group at the 2-position can be cleaved under specific conditions to generate a nucleophilic 2-thiazolyl anion, which can then react with various electrophiles. This desilylation can be achieved using fluoride sources like tetrabutylammonium fluoride (TBAF) or by metal-halogen exchange if the bromine is still present. This reactivity allows for the introduction of a second point of diversity on the thiazole ring.

Applications in the Synthesis of Bioactive Molecules

The strategic functionalization of this compound makes it a valuable precursor in the synthesis of complex molecules with important biological activities.

Case Study: Synthesis of Intermediates for Kinase Inhibitors

Thiazole-containing compounds are prominent in the development of kinase inhibitors. For instance, the core of the FDA-approved drug Dasatinib, a potent inhibitor of multiple tyrosine kinases, features a 2-aminothiazole moiety. While specific syntheses of Dasatinib starting directly from this compound are not detailed in the provided search results, the methodologies for constructing substituted aminothiazoles are well-established. A plausible synthetic strategy would involve a Suzuki or Stille coupling at the 4-position, followed by protodesilylation at the 2-position and subsequent elaboration to introduce the requisite amine functionality.

Safety and Handling

This compound is a chemical that should be handled by trained professionals in a well-ventilated laboratory fume hood.[10] It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] The compound may cause skin and eye irritation.[11] For detailed safety information, refer to the Safety Data Sheet (SDS).[10]

Conclusion

This compound stands out as a highly versatile and strategic building block in modern organic synthesis. Its orthogonally reactive functional groups enable the controlled and sequential introduction of diverse substituents onto the thiazole core. This capability is of paramount importance in the construction of compound libraries for drug discovery and in the total synthesis of complex natural products. The continued exploration of the reactivity of this compound will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new bioactive molecules.

References

- ChemicalBook. 4-BROMO-2-(TRIMETHYLSILYL)

- Google Patents. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)

- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 4-(bromomethyl)thiazole.

- Santa Cruz Biotechnology. This compound | CAS 108306-53-2.

- Sigma-Aldrich.

- Chemcd. This compound, 108306-53-2 msds.

- Wikipedia. Stille reaction.

- Benchchem.

- TCI Chemicals.

- Sigma-Aldrich. This compound 95 108306-53-2.

- PMC. Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism. (2015).

- Sci-Hub. Stille Coupling Reaction Using 4-(Trimethylsilyl)-2-butenylstannanes To Afford Allylic Silanes.

- ResearchGate. Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and....

- Organic Chemistry Portal. Stille Coupling.

- ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-....

- MySkinRecipes. This compound.

- CymitQuimica. This compound.

- NIH.

- The Royal Society of Chemistry. Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides.

- PubChemLite. 4-bromo-2-(trimethylsilyl)-1,3-thiazole.

- ChemicalBook. 4-bromo-1,3-thiazole-2-carboxylic acid(88982-82-5) 1h nmr.

- PubChem. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186.

- PubChem. 4-Bromothiazole | C3H2BrNS | CID 2763218.

- PubMed.

- MDPI. On the Importance of the Thiazole Nitrogen in Epothilones: Semisynthesis and Microtubule-Binding Affinity of Deaza-Epothilone C.

- PubMed Central. Synthesis and characterization of new thiazole-based Co(II) and Cu(II)

- PMC.

- SciSpace. Epothilone A-D and their thiazole-modified analogs as novel anticancer agents.

- PMC. Epothilones as Natural Compounds for Novel Anticancer Drugs Development.

- PMC. Organoborane coupling reactions (Suzuki coupling).

- PubMed. Total synthesis of epothilone B, epothilone D, and cis- and trans-9,10-dehydroepothilone D. (2001).

- ResearchGate.

- Freie Universität Berlin Refubium.

- PubChem. 4-Bromo-1,3-thiazole-2-carboxylic acid | C4H2BrNO2S | CID 15122065.

- PubMed. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. (2019).

- A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cycliz

- ResearchGate. A versatile protocol for Stille-Migita cross coupling reactions. (2025).

- ResearchGate.

- MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019).

- The Royal Society of Chemistry. Supporting Information The Effect of Bromine Substitution on Blue Phosphorescent trans-(N-Heterocyclic Carbene)Pt(II) Acetylid.

- PubMed. Thiazole-based SARS-CoV-2 protease (COV Mpro )

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- ResearchGate.

Sources

- 1. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]

- 2. Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. benchchem.com [benchchem.com]

- 5. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Stille Coupling [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Stille reaction - Wikipedia [en.wikipedia.org]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

4-Bromo-2-(trimethylsilyl)thiazole physical and chemical properties

An In-depth Technical Guide to 4-Bromo-2-(trimethylsilyl)thiazole

For the attention of: Researchers, scientists, and drug development professionals.

This document serves as a comprehensive technical guide on this compound, a versatile heterocyclic building block. It details the compound's physicochemical properties, synthesis, and reactivity, with a focus on its applications in modern organic synthesis and medicinal chemistry.

Core Compound Properties

This compound is a key intermediate valued for its dual functionality. The trimethylsilyl (TMS) group at the 2-position acts as a stable surrogate for a lithium anion, while the bromine atom at the 4-position provides a handle for transition-metal-catalyzed cross-coupling reactions.[1][2] This orthogonal reactivity allows for selective, stepwise functionalization of the thiazole core, a scaffold prevalent in many biologically active molecules.[3][4][5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 108306-53-2 | [7][8] |

| Molecular Formula | C₆H₁₀BrNSSi | [7][8] |

| Molecular Weight | 236.20 g/mol | [7][8] |

| Appearance | Pale yellow to clear, colorless liquid | [9][10] |

| Density | 1.384 g/mL at 25 °C | [7][9] |

| Boiling Point | 226.1 °C at 760 mmHg; 80-85 °C at 2 Torr | [9][10] |

| Flash Point | 82.2 °C (180.0 °F) - closed cup | [7] |

| Refractive Index | 1.533 | [9] |

| pKa (Predicted) | 0.14 ± 0.10 | [9][10] |

| Storage | Store in freezer (-20°C) under inert atmosphere | [1][9][10] |

Synthesis and Spectroscopic Characterization

The synthesis of silylated thiazoles is well-established, often proceeding from the corresponding brominated precursor.[2] While specific, detailed protocols for the direct synthesis of this compound are not extensively published in primary literature, a general and highly effective method involves the lithiation of 2,4-dibromothiazole followed by quenching with trimethylsilyl chloride. This approach leverages the differential reactivity of the bromine atoms on the thiazole ring.

General Synthetic Protocol: A common strategy for preparing 2,4-disubstituted thiazoles involves selective metal-halogen exchange.[11]

-

Starting Material: 2,4-Dibromothiazole.

-

Deprotonation/Metal-Halogen Exchange: The C2 position of the thiazole ring is more acidic than the C5 position, and halogen-metal exchange is often faster at the 2-position.[12] Treatment of 2,4-dibromothiazole with a strong base like n-butyllithium at low temperatures (-78 °C) in an anhydrous aprotic solvent (e.g., THF) selectively generates 4-bromo-2-lithiothiazole.

-

Silylation: The resulting organolithium intermediate is then quenched with an electrophile, in this case, trimethylsilyl chloride (TMSCl), to yield the target compound, this compound.

-

Purification: The crude product is typically purified by vacuum distillation.

Spectroscopic Data: While a dedicated public database entry for the NMR spectrum of this specific compound is not readily available, the expected chemical shifts can be predicted based on the structure and data from similar thiazole derivatives.[13][14]

-

¹H NMR: A singlet would be expected for the C5-H proton, likely in the aromatic region (δ 7.0-8.0 ppm). The trimethylsilyl group would present as a sharp singlet at approximately δ 0.3 ppm.

-

¹³C NMR: Resonances for the three thiazole carbons and the methyl carbons of the TMS group would be observed.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its capacity for sequential, site-selective functionalization. The TMS group and the bromine atom serve as orthogonal synthetic handles.

Reactivity at the C2-Position: The C2-trimethylsilyl group can be considered a masked carbanion.[2] It facilitates reactions with various electrophiles, often under mild conditions, without the need for strong bases during the coupling step itself. This is a significant advantage over using the highly reactive 2-lithiothiazole directly.[2]

Reactivity at the C4-Position: The bromine atom at the C4 position is a classic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or alkynyl substituents.

Diagram 1: Orthogonal Reactivity Workflow

This diagram illustrates the strategic, stepwise functionalization of the thiazole core starting from this compound.

Caption: Selective functionalization pathways for this compound.

Experimental Protocol: Suzuki Cross-Coupling

The following is a representative, field-proven protocol for a Suzuki cross-coupling reaction at the C4 position.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically Na₂CO₃ or K₂CO₃ (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, commonly toluene/ethanol/water or dioxane/water. The choice of solvent and base is crucial and often requires optimization depending on the specific substrates.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. Reactions are usually complete within 2-24 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the 4-aryl-2-(trimethylsilyl)thiazole product.

Self-Validating System Insight: The success of this protocol relies on the complete exclusion of oxygen, which can deactivate the palladium catalyst. Thorough degassing of solvents is paramount. The choice of a phosphine-based ligand and a suitable base prevents premature desilylation at the C2 position, ensuring chemoselectivity.

Applications in Drug Discovery and Medicinal Chemistry

The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3][4][5] Its ability to act as a bioisostere for other aromatic systems and engage in hydrogen bonding makes it a valuable component in drug design. This compound serves as a versatile starting material for building libraries of complex thiazole derivatives for screening campaigns.[1][9]

-

Anticancer Agents: Many thiazole-containing compounds exhibit potent anticancer activity.[5][15] The ability to rapidly diversify the thiazole core at multiple positions using this reagent allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against cancer cell lines.[15]

-

Antimicrobial Agents: The thiazole ring is a core component of many antibacterial and antifungal compounds.[4][15] This building block can be used to synthesize novel analogues to combat drug-resistant pathogens.

-

Fragment-Based Drug Discovery (FBDD): As a fragment-sized molecule itself, derivatives of this compound are useful in FBDD campaigns.[6] The thiazole core can provide key binding interactions, which can then be elaborated upon through the synthetic handles to grow the fragment into a lead compound.[6]

Safety and Handling

As a Senior Application Scientist, I must stress the importance of proper laboratory safety protocols.

-

Handling: this compound should be handled in a well-ventilated fume hood.[16][17][18] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[16][18] Avoid contact with skin and eyes, and prevent inhalation of vapors.[16][19]

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere.[9][10] It is recommended to store it in a freezer at or below -20°C to ensure long-term stability.[1][9][10]

-

Hazards: This compound is classified as a combustible liquid.[7] It is expected to cause skin and serious eye irritation and may cause respiratory irritation.[10] It is incompatible with strong oxidizing agents, strong acids, and bases.[17]

Always consult the most current Safety Data Sheet (SDS) before use.[16][20]

References

-

This compound | lookchem.

-

This compound 95% | Sigma-Aldrich.

-

This compound | MySkinRecipes.

-

This compound | Santa Cruz Biotechnology.

-

SAFETY DATA SHEET - 4-Bromothiazole | Fisher Scientific.

-

SAFETY DATA SHEET - 2-Bromo-1,3-thiazole-4-carboxylic acid, 98% | Fisher Scientific.

-

SAFETY DATA SHEET - 2-Bromo-4-nitroimidazole | TCI Chemicals.

-

This compound - Safety Data Sheet | ChemicalBook.

-

This compound | ChemicalBook.

-

Synthesis of (trimethylsilyl)thiazoles and reactions with carbonyl compounds. Selectivity aspects and synthetic utility | The Journal of Organic Chemistry.

-

4-Bromo-2-(4-ethylpiperazino)thiazole | AK Scientific, Inc.

-

4-Bromo-2-methyl-1,3-thiazole | PubChem.

-

A Technical Review of 4-Bromo-6-methylbenzo[d]thiazole: Synthesis, Characterization, and Potential Applications | Benchchem.

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | ResearchGate.

-

Organic Syntheses Procedure: 2-(Trimethylsilyl)thiazole.

-

4-BROMO-1,3-THIAZOLE-2-CARBOXYLIC ACID(88982-82-5) 1H NMR | ChemicalBook.

-

Thiazole | Wikipedia.

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile | BMC Chemistry.

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI.

-

A review on thiazole based compounds & it's pharmacological activities | The Pharma Innovation Journal.

-

Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? | ACS Medicinal Chemistry Letters.

-

2-Bromo-4-thiazolecarboxylic acid(5198-88-9) 1H NMR spectrum | ChemicalBook.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 5. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 6. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound 95 108306-53-2 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. Cas 108306-53-2,this compound | lookchem [lookchem.com]

- 10. This compound | 108306-53-2 [amp.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Thiazole - Wikipedia [en.wikipedia.org]

- 13. 4-BROMO-1,3-THIAZOLE-2-CARBOXYLIC ACID(88982-82-5) 1H NMR spectrum [chemicalbook.com]

- 14. 2-Bromo-4-thiazolecarboxylic acid(5198-88-9) 1H NMR spectrum [chemicalbook.com]

- 15. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.ie [fishersci.ie]

- 18. tcichemicals.com [tcichemicals.com]

- 19. aksci.com [aksci.com]

- 20. This compound - Safety Data Sheet [chemicalbook.com]

Spectroscopic Data for 4-Bromo-2-(trimethylsilyl)thiazole: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(trimethylsilyl)thiazole is a key heterocyclic building block in organic synthesis, particularly valued in the construction of complex thiazole-containing molecules. Its utility is prominent in the development of pharmaceuticals and agrochemicals. The strategic placement of a bromo group at the 4-position and a trimethylsilyl (TMS) group at the 2-position offers synthetic chemists a versatile platform for a variety of chemical transformations. The TMS group can activate the thiazole ring for electrophilic substitution or be replaced in cross-coupling reactions, while the bromo substituent provides a handle for introducing further molecular complexity through reactions like Suzuki or Stille couplings. A thorough understanding of its spectroscopic properties is fundamental for its correct identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound.

Molecular Structure and Properties

The structural representation and key properties of this compound are summarized below.

| Property | Value |

| Chemical Formula | C₆H₁₀BrNSSi |

| Molecular Weight | 236.20 g/mol |

| CAS Number | 108306-53-2 |

| Appearance | Liquid |

| Density | 1.384 g/mL at 25 °C |

Spectroscopic Data Analysis

A comprehensive analysis of the spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While readily available, open-access experimental spectra are limited, the expected spectral features can be predicted based on the molecular structure and data from closely related compounds. The seminal work on the synthesis of silylated thiazoles by Dondoni et al. provides a foundational understanding of these molecules.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of this compound is expected to be simple and highly informative.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | Singlet | 1H | H-5 (thiazole ring) |

| ~0.3 | Singlet | 9H | -Si(CH₃)₃ |

Interpretation:

-

Thiazole Proton (H-5): A single proton is attached to the thiazole ring at the 5-position. Due to the absence of adjacent protons, its signal is expected to appear as a sharp singlet. Its chemical shift will be in the aromatic region, influenced by the electron-withdrawing effects of the nitrogen and sulfur atoms and the bromine atom.

-

Trimethylsilyl Protons (-Si(CH₃)₃): The nine protons of the three methyl groups attached to the silicon atom are chemically equivalent. Therefore, they will give rise to a single, strong singlet signal at a characteristically upfield chemical shift, typically around 0.3 ppm.

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 (thiazole ring) |

| ~125 | C-5 (thiazole ring) |

| ~115 | C-4 (thiazole ring) |

| ~ -1 | -Si(CH₃)₃ |

Interpretation:

-

Thiazole Carbons: Three distinct signals are expected for the carbon atoms of the thiazole ring. The carbon atom at the 2-position (C-2), bonded to the nitrogen, sulfur, and silicon atoms, will be the most deshielded and appear at the lowest field. The carbon at the 4-position (C-4), bearing the bromine atom, will be significantly shielded compared to C-2. The carbon at the 5-position (C-5) will resonate at a chemical shift intermediate to C-2 and C-4.

-

Trimethylsilyl Carbons: The three equivalent methyl carbons of the TMS group will exhibit a single signal at a very upfield chemical shift, typically below 0 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine and silicon isotopes will lead to a characteristic isotopic pattern in the mass spectrum.

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 235/237 | Molecular ion peak [M]⁺, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). |

| 220/222 | Fragment ion corresponding to the loss of a methyl group ([M-CH₃]⁺). |

| 73 | Fragment ion corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺). |

Interpretation:

The mass spectrum will prominently display the molecular ion peak with its characteristic isotopic signature for a monobrominated compound. The base peak is often the trimethylsilyl cation at m/z 73, which is a very stable fragment. Another significant fragment would arise from the loss of a methyl radical from the molecular ion. PubChem provides predicted mass-to-charge ratios for various adducts which can be useful in high-resolution mass spectrometry analysis.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | C-H stretching (aromatic, thiazole ring) |

| ~2960, 2900 | C-H stretching (aliphatic, CH₃ of TMS) |

| ~1450-1550 | C=C and C=N stretching (thiazole ring) |

| ~1250 | Si-C stretching (symmetric deformation of Si-(CH₃)₃) |

| ~840 | Si-C stretching (rocking of Si-(CH₃)₃) |

| ~700-800 | C-Br stretching |

Interpretation:

The IR spectrum will show characteristic absorption bands for the C-H bonds of the thiazole ring and the TMS group. The vibrations of the thiazole ring will appear in the fingerprint region. The strong bands corresponding to the Si-C stretching and deformation modes of the TMS group are highly characteristic and useful for confirming its presence.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Infrared Spectroscopy

-

Sample Preparation: As the compound is a liquid, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Visualizations

Molecular Structure of this compound

Caption: 2D structure of this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic data for this compound provides a definitive fingerprint for its identification and characterization. The combination of NMR, MS, and IR spectroscopy allows for a complete structural elucidation and purity assessment, which are critical for its application in synthetic organic chemistry. This guide serves as a valuable resource for researchers utilizing this versatile building block in their synthetic endeavors.

References

Sources

A Comprehensive Technical Guide to the Regioselective Synthesis of 4-Bromo-2-(trimethylsilyl)thiazole

An In-depth Guide for Chemical Researchers and Drug Development Professionals

Executive Summary: The Strategic Importance of Silylated Thiazoles

The thiazole nucleus is a cornerstone of medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold. Functionalization of the thiazole ring is therefore a critical task in drug discovery and development. 4-Bromo-2-(trimethylsilyl)thiazole stands out as a particularly valuable synthetic intermediate. The trimethylsilyl (TMS) group at the C2 position serves as a versatile handle for further elaboration via cross-coupling reactions, while the bromine atom at C4 provides an orthogonal site for subsequent functionalization.

This guide provides a detailed, scientifically-grounded protocol for the synthesis of this compound from the readily available starting material, 2,4-dibromothiazole. We will delve into the mechanistic underpinnings of the reaction's high regioselectivity, provide a robust, step-by-step experimental workflow, and discuss critical parameters for safety, optimization, and troubleshooting.

The Core Principle: Regioselective Lithium-Halogen Exchange

The synthesis hinges on a highly regioselective lithium-halogen exchange reaction. The key challenge is to selectively replace the bromine atom at the C2 position with a lithium atom, leaving the C4 bromine untouched. This is followed by an electrophilic quench with chlorotrimethylsilane (TMSCl) to install the desired silyl group.

Mechanistic Rationale for C2 Selectivity

The preferential reaction at the C2 position of the thiazole ring is a well-established phenomenon in organometallic chemistry. The acidity of the C2 proton in a parent thiazole is significantly higher than that of the C4 or C5 protons, making it the primary site for deprotonation. In the case of 2,4-dibromothiazole, the reaction proceeds not by deprotonation but by a lithium-halogen exchange. The C2 position is electronically distinct due to its proximity to both the sulfur and nitrogen heteroatoms. This electronic environment makes the C2-Br bond more susceptible to nucleophilic attack by an organolithium reagent like n-butyllithium (n-BuLi) compared to the C4-Br bond.

The reaction proceeds as follows:

-

Lithium-Halogen Exchange: The highly nucleophilic butyl group from n-BuLi attacks the electrophilic bromine atom at the C2 position. This forms a transient, highly reactive 2-lithio-4-bromothiazole intermediate and bromobutane as a byproduct.

-

Electrophilic Quench: The 2-lithiated intermediate, a potent nucleophile, readily attacks the electrophilic silicon atom of chlorotrimethylsilane (TMSCl). This forms a stable C-Si bond and lithium chloride as a salt byproduct.

Strict anhydrous conditions and low temperatures (typically -78 °C) are imperative. n-Butyllithium is a pyrophoric reagent that reacts violently with water and protic solvents.[1][2] Low temperatures are essential to prevent side reactions and potential degradation of the thermally sensitive lithiated intermediate.[3]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with explanations for each critical step. Adherence to anhydrous techniques and safety precautions is paramount.

Reagents and Equipment

| Reagent / Equipment | Purpose | Key Considerations |

| 2,4-Dibromothiazole | Starting Material | Ensure high purity (>97%). |

| n-Butyllithium (n-BuLi) | Lithiating Agent | Typically 1.6 M or 2.5 M in hexanes. Pyrophoric; handle under inert gas.[2] |

| Chlorotrimethylsilane (TMSCl) | Silylating Agent | Corrosive and moisture-sensitive. Use freshly distilled or from a sealed bottle. |

| Anhydrous Tetrahydrofuran (THF) | Solvent | Must be thoroughly dried (e.g., over sodium/benzophenone) to prevent quenching of n-BuLi. |

| Saturated NH₄Cl (aq.) | Quenching Solution | Safely neutralizes any remaining organolithium species.[4][5] |

| Diethyl Ether / Ethyl Acetate | Extraction Solvent | For product isolation during work-up. |

| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | To remove residual water from the organic phase. |

| Three-neck round-bottom flask | Reaction Vessel | Allows for inert gas inlet, reagent addition, and temperature monitoring. |

| Schlenk line / Inert gas supply | Inert Atmosphere | Essential for handling air and moisture-sensitive reagents.[1] |

| Dry ice/acetone bath | Cooling | To maintain the reaction temperature at -78 °C.[2] |

| Syringes and needles | Reagent Transfer | For precise, anaerobic transfer of n-BuLi and TMSCl. |

Step-by-Step Synthesis Workflow

1. Apparatus Setup:

-

Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a rubber septum, and a low-temperature thermometer.

-

Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.

2. Reaction Execution:

-

Charge the reaction flask with 2,4-dibromothiazole (1.0 eq).

-

Add anhydrous THF via cannula or syringe to dissolve the starting material (concentration typically 0.2-0.5 M).

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. Rationale: Slow addition prevents localized heating, which can lead to side reactions.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Add chlorotrimethylsilane (1.2 eq) dropwise via syringe. A mild exotherm may be observed. Rationale: A slight excess of TMSCl ensures complete trapping of the lithiated intermediate.

-

After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes.

-

Remove the cooling bath and allow the reaction to warm slowly to room temperature over 1-2 hours.

3. Work-up and Purification:

-

Cool the reaction mixture to 0 °C in an ice-water bath.

-

Slowly quench the reaction by adding saturated aqueous ammonium chloride solution.[4] Caution: This can be exothermic.

-

Transfer the biphasic mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to afford this compound as a liquid.

Safety, Troubleshooting, and Optimization

Critical Safety Considerations

-

n-Butyllithium: Pyrophoric and corrosive.[1][2] It will ignite spontaneously on contact with air. All transfers must be performed under an inert atmosphere using proper syringe techniques. Any residual n-BuLi should be quenched carefully with a less reactive alcohol like isopropanol at low temperature before final quenching with water.

-

Chlorotrimethylsilane: Corrosive, flammable, and reacts with moisture to produce HCl gas.[4] Handle in a well-ventilated fume hood.

-

Cryogenic Bath: Dry ice and acetone can cause severe burns upon skin contact. Wear appropriate thermal gloves.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Wet solvent or glassware. 2. Degraded n-BuLi reagent. 3. Reaction temperature too high. | 1. Ensure all equipment is rigorously dried and solvent is anhydrous. 2. Titrate the n-BuLi solution before use to determine its exact molarity. 3. Maintain strict temperature control at -78 °C during lithiation. |

| Formation of Side Products | 1. Scrambling of bromine/lithium positions due to elevated temperature. 2. Formation of 2,5-dibromo- or other isomers. | 1. Ensure efficient stirring and slow addition of n-BuLi to dissipate heat. 2. Confirm the purity of the 2,4-dibromothiazole starting material. |

| Difficult Purification | 1. Presence of silicone grease or other non-polar impurities. 2. Co-elution of product with bromobutane. | 1. Use high-vacuum grease sparingly or opt for Teflon sleeves. 2. Ensure bromobutane and residual solvent are thoroughly removed on a rotary evaporator before final purification. |

Conclusion

The selective synthesis of this compound from 2,4-dibromothiazole is a robust and reliable transformation that provides access to a highly versatile chemical building block. The success of this procedure is predicated on a firm understanding of the underlying mechanism of regioselective lithium-halogen exchange and meticulous execution of experimental techniques, particularly with respect to maintaining anhydrous conditions and low temperatures. By following the detailed protocol and safety guidelines outlined in this document, researchers can confidently and efficiently produce this valuable intermediate for applications in drug discovery and materials science.

References

- Technical Support Center: Managing the Exothermic Nature of Chlorotriethylsilane Reactions - Benchchem.

- Working with Hazardous Chemicals - Organic Syntheses.

- Mastering Silylation: The Chemistry of Chlorotrimethylsilane in Protecting Functional Groups.

- Protecting n-Butyllithium from Air and Moisture - Fisher Scientific.

- n-Butyllithium - Wikipedia.

- n-Butyllithium: A Comprehensive Review of Properties, Prapar

- n-Butyllithium (n-BuLi) - Common Organic Chemistry.

- This compound 95 108306-53-2 - Sigma-Aldrich.

Sources

An In-depth Technical Guide: The Strategic Role of the Trimethylsilyl Group in Thiazole Chemistry

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in a myriad of bioactive compounds and functional materials.[1][2][3] The regioselective functionalization of this heterocycle, however, presents a significant synthetic challenge due to the differential reactivity of its C2, C4, and C5 positions. This guide elucidates the multifaceted role of the trimethylsilyl (TMS) group as a powerful strategic tool in modern thiazole chemistry. Beyond its classical function as a protecting group, the TMS moiety serves as a robust directing group for metallation, a versatile coupling handle in C-C bond formation, and a key component of valuable synthetic equivalents. This document provides researchers, scientists, and drug development professionals with field-proven insights, detailed experimental protocols, and the causal logic behind key synthetic transformations, empowering the rational design and efficient synthesis of complex thiazole derivatives.

The Thiazole Ring: A Challenge in Regiocontrol

The intrinsic electronic properties of the thiazole ring dictate a clear hierarchy of proton acidity: C2-H is the most acidic, followed by C5-H, with C4-H being the least acidic.[4] This inherent reactivity order often leads to preferential functionalization at the C2 position when the ring is subjected to strong bases for deprotonation.

| Position | Relative Acidity | Typical Reactivity |

| C2 | Highest | Prone to deprotonation/metallation |

| C5 | Intermediate | Can be deprotonated with strong bases, often after C2 |

| C4 | Lowest | Generally unreactive towards deprotonation |

This predictable reactivity, while useful, simultaneously poses a significant challenge: how does one selectively functionalize the less acidic C5 or C4 positions? This is where the strategic deployment of the trimethylsilyl (TMS) group becomes indispensable. The TMS group, characterized by its chemical inertness, steric bulk, and predictable reactivity—particularly its lability towards fluoride ions—provides a powerful handle to manipulate the inherent reactivity of the thiazole core.[5][6]

The TMS Group as a Regiochemical Control Element

The primary strategic value of the TMS group in thiazole chemistry is its function as a removable "blocking" or "directing" group. By selectively installing a TMS group at the most reactive position (C2), chemists can redirect subsequent functionalization to the next most reactive site (C5).

Directed Metallation via Silyl Blocking

Directed ortho-metalation (DoM) is a powerful technique where a functional group directs deprotonation to an adjacent position through coordination with an organolithium base.[7][8][9] In thiazole chemistry, a TMS group at C2 acts as a steric block, preventing deprotonation at that site. This allows a strong base, such as n-butyllithium (n-BuLi), to deprotonate the next most acidic position, C5, with high fidelity. The resulting 5-lithiated thiazole is a potent nucleophile, ready to react with a wide range of electrophiles.

This "protect-deprotonate-functionalize" sequence is a cornerstone of modern thiazole synthesis.[10] The subsequent removal of the TMS group at C2, typically via protodesilylation, regenerates the C2-H proton, yielding a C5-functionalized thiazole that would be difficult to access directly.

}

Workflow for TMS-directed C5 functionalization of thiazole.

Experimental Protocol: TMS-Directed C5-Iodination of Thiazole

This protocol details the silylation of thiazole at the C2 position, followed by directed lithiation and quenching with iodine to yield 5-iodo-2-(trimethylsilyl)thiazole.

Materials:

-

Thiazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Chlorotrimethylsilane (TMSCl)

-

Iodine (I₂)

-

Saturated aqueous NH₄Cl solution

-

Saturated aqueous Na₂S₂O₃ solution

-

Anhydrous MgSO₄

-

Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Step-by-Step Methodology:

-

C2-Silylation:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

-

Add thiazole (1.0 eq) via syringe.

-

Slowly add n-BuLi (1.05 eq) dropwise. The solution may turn yellow or orange, indicating the formation of 2-lithiothiazole. Stir for 30 minutes at -78 °C.

-

Causality Check: The C2 proton is the most acidic, ensuring regioselective deprotonation by n-BuLi at this low temperature, preventing side reactions.

-

Add TMSCl (1.1 eq) dropwise. Stir for 1 hour at -78 °C, then allow the reaction to warm slowly to room temperature.

-

Quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with diethyl ether or ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-(trimethylsilyl)thiazole, which can be purified by distillation or chromatography.

-

-

C5-Iodination:

-

Dissolve the purified 2-(trimethylsilyl)thiazole (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.

-

Slowly add n-BuLi (1.05 eq) dropwise. Stir for 1 hour at -78 °C.

-

Causality Check: With the C2 position blocked by the TMS group, the n-BuLi now deprotonates the next most acidic site, C5, with high selectivity.

-

In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.

-

Transfer the solution of 2-(trimethylsilyl)-5-lithiothiazole via cannula into the iodine solution at -78 °C.

-

Stir for 2 hours at -78 °C, then allow the reaction to warm to room temperature.

-

Quench with saturated aqueous Na₂S₂O₃ to remove excess iodine, followed by saturated aqueous NH₄Cl.

-

Extract with an organic solvent, dry the organic phase over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to yield 5-iodo-2-(trimethylsilyl)thiazole.

-

Trimethylsilylthiazoles in Cross-Coupling Reactions

Silyl-functionalized heterocycles have emerged as highly effective partners in transition metal-catalyzed cross-coupling reactions. Trimethylsilylthiazoles offer a stable, easily accessible, and less toxic alternative to other organometallic reagents like organostannanes or organoborons.

Fluoride-Free Hiyama-Type Coupling

While traditional Hiyama couplings require a fluoride source (e.g., TBAF) to activate the silicon-carbon bond, this can be problematic for substrates bearing fluoride-sensitive functional groups. A significant advancement in thiazole chemistry is the development of copper(I)-promoted, palladium-catalyzed cross-coupling reactions.[10][11] In this methodology, a copper(I) salt like CuI is used as a promoter, enabling the efficient coupling of 2-(trimethylsilyl)thiazole with aryl halides or triflates under mild, fluoride-free conditions. This greatly expands the substrate scope and functional group tolerance of the reaction.

}

Fluoride-free, Cu(I)-promoted cross-coupling of 2-(TMS)-thiazole.

This approach is particularly valuable in late-stage functionalization during drug development, where preserving complex molecular architecture is paramount.

2-(Trimethylsilyl)thiazole: A Formyl Anion Equivalent

One of the most elegant applications of silylthiazoles is the use of 2-(trimethylsilyl)thiazole (2-TST) as a synthetic equivalent of the formyl anion (⁻CHO).[10] This strategy leverages the nucleophilic character of the C2 position after activation.

Mechanism and Application

2-TST adds efficiently to various electrophiles, particularly aldehydes and ketones. The thiazole ring, being robust and stable to many reaction conditions, acts as a "masked" aldehyde. The true synthetic power is realized in the unmasking step. A well-established three-step sequence is used to convert the 2-substituted thiazole back into an aldehyde:

-

N-Methylation: The thiazole nitrogen is quaternized with an alkylating agent (e.g., methyl iodide), which activates the ring.

-

Reduction: The resulting thiazolium salt is reduced, typically with NaBH₄.

-

Hydrolysis: The unstable intermediate is gently hydrolyzed under neutral conditions to release the desired aldehyde.

This methodology has been extensively applied in carbohydrate chemistry for the stereoselective one-carbon chain extension of sugars.[10] The mild conditions for the unmasking process are compatible with a wide array of sensitive functional groups, including protecting groups commonly used in sugar and peptide synthesis.

Experimental Protocol: Homologation of an Aldehyde

This protocol outlines the addition of 2-TST to an aldehyde and the subsequent unmasking of the formyl group to generate an α-hydroxy aldehyde.

Materials:

-

Aldehyde (R-CHO)

-

2-(Trimethylsilyl)thiazole (2-TST)

-

Anhydrous THF

-

For unmasking: Methyl iodide (MeI), Sodium borohydride (NaBH₄), Silver nitrate (AgNO₃), aqueous buffer.

Step-by-Step Methodology:

-

Addition to Aldehyde:

-

Dissolve the aldehyde (1.0 eq) in anhydrous THF.

-

Add 2-TST (1.2 eq). The reaction can often proceed upon gentle heating (e.g., 60-80 °C) without a catalyst.[10] Monitor by TLC.

-

Causality Check: The reaction proceeds via nucleophilic attack of the thiazole C2 on the carbonyl carbon. The TMS group is transferred to the oxygen, forming a silyl ether in situ, which is then typically hydrolyzed during workup.

-

Upon completion, cool the reaction and quench with a mild acid (e.g., aqueous NH₄Cl). Extract, dry, and purify to obtain the 2-(1-hydroxyalkyl)thiazole adduct.

-

-

Unmasking the Formyl Group:

-

N-Methylation: Dissolve the adduct (1.0 eq) in acetone or acetonitrile and treat with excess MeI. Stir at room temperature until quaternization is complete (often indicated by precipitation of the thiazolium salt).

-

Reduction & Hydrolysis: Dissolve the thiazolium salt in an alcohol/water mixture and cool to 0 °C. Add NaBH₄ (excess) portion-wise. After reduction is complete, adjust the pH to ~7 and add an aqueous solution of AgNO₃ to promote hydrolysis. Stir until the aldehyde is formed.

-

Self-Validation: This three-step sequence ensures the gentle release of the aldehyde under conditions that preserve other functionalities. The silver(I) ion coordinates to the sulfur atom, facilitating the ring-opening hydrolysis.

-

Filter the reaction mixture through celite to remove silver salts. Extract the filtrate, dry the organic layer, and purify to obtain the α-hydroxy aldehyde.

-

Conclusion

The trimethylsilyl group is far more than a simple protecting group in the context of thiazole chemistry. It is a master controller of regioselectivity, a stable and versatile handle for cross-coupling reactions, and an integral part of powerful synthetic methodologies like the formyl anion equivalent strategy. By understanding the principles of silyl-directed metallation and the unique reactivity of silylthiazoles, chemists in both academic and industrial settings can unlock efficient and innovative pathways to complex, highly functionalized thiazole-containing molecules. The strategic application of TMS chemistry continues to be a driving force in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

Dondoni, A., & Marra, A. (2004). Thiazole-Mediated Synthetic Methodology. Thiazole and Its Derivatives, 1-131. [Link]

-

Zablotskaya, A., et al. (2009). Silyl Modification of Biologically Active Compounds. Part 8. Trimethylsilyl Ethers of Hydroxyl-Containing Thiazole Derivatives. Chemistry of Heterocyclic Compounds. [Link]

-

Mohammadpoor-Baltork, I., et al. (2003). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Indian Journal of Chemistry - Section B. [Link]

-

Dunst, C., & Knochel, P. (2011). Regioselective functionalization of the thiazole scaffold using TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl. Journal of Organic Chemistry, 76(16), 6972-8. [Link]

-

Snieckus, V. (1990). Directed ortho metalation. Toluene-α-lithiation. Chemical Reviews, 90(6), 879-933. [Link]

-

Dunst, C., & Knochel, P. (2011). Regioselective functionalization of the thiazole scaffold using TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl. Semantic Scholar. [Link]

-

Ito, H., et al. (1997). New Access to Cross-Coupling Reaction between Arylsilanes or Heteroarylsilanes and Aryl Halides Mediated by a Copper(I) Salt. Chemistry Letters, 26(7), 639-640. [Link]

-

Medici, A., et al. (1981). Reactions of trimethylsilylthiazoles with ketens: a new route to regioselective functionalisation of the thiazole ring. Journal of The Chemical Society, Chemical Communications, (13), 655-656. [Link]

-

Dondoni, A., et al. (1988). Synthesis of (trimethylsilyl)thiazoles and reactions with carbonyl compounds. Selectivity aspects and synthetic utility. The Journal of Organic Chemistry, 53(8), 1748–1761. [Link]

-

Wikipedia. (n.d.). Trimethylsilyl group. Wikipedia. [Link]

-

Hadjebi, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. [Link]

-

ResearchHub. (2022). Synthesis of selected functionalized derivatives of thiazolo[3,2-b][10][12][13]triazole, imidazo[2,1-b]thiazole and imidazo[2,1-b][10][13]thiadiazole as building blocks for combinatorial synthesis. ResearchHub. [Link]

-

Chem-Station. (2015). Directed Ortho Metalation. Chem-Station International Edition. [Link]

-

Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

-

Mongin, F. (2009). Selective Metalation of Thiophene and Thiazole Rings with Magnesium Amide Base. Angewandte Chemie International Edition. [Link]

-

Scilit. (n.d.). Regio- and Stereoselective Synthesis of Thiazole-Containing Triarylethylenes by Hydroarylation of Alkynes. Scilit. [Link]

-

Study.com. (n.d.). Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Study.com. [Link]

-

Bowie, J. H., et al. (1988). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. [Link]

-

Ayati, A., et al. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Organic Synthesis. [Link]

-

Gao, T., et al. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. Angewandte Chemie International Edition, 57(21), 6090-6094. [Link]

-

ResearchGate. (2019). Trimethylsilyl Chloride Catalyzed Highly Efficient Synthesis of Schiff Bases of Thiazole in Glycerol under Microwave Irradiation. Request PDF. [Link]

-

Chufan, EE., et al. (2012). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 55(22), 9784-9795. [Link]

-

Kumar, R., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 160-169. [Link]

-

Wang, YL., et al. (2022). Thiazole Functionalization of Thiosemicarbazone for Cu(II) Complexation: Moving toward Highly Efficient Anticancer Drugs with Promising Oral Bioavailability. Molecules, 27(19), 6245. [Link]

-

Beier, P., et al. (2013). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Beilstein Journal of Organic Chemistry, 9, 2199-2205. [Link]

-

Guijarro, D., & Yus, M. (1997). Functionalized Organolithium Compounds Through an Arene-Catalyzed Lithiation. Tetrahedron, 53(36), 12351-12358. [Link]

Sources

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 7. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Directed Ortho Metalation [organic-chemistry.org]

- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Regioselective functionalization of the thiazole scaffold using TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of the C-Br Bond in 4-Bromo-2-(trimethylsilyl)thiazole: A Technical Guide to its Synthesis and Reactivity

Foreword for the Modern Medicinal Chemist

In the landscape of contemporary drug discovery and development, the strategic deployment of highly functionalized heterocyclic building blocks is paramount. Among these, the thiazole nucleus holds a privileged position, forming the core of numerous approved therapeutics and clinical candidates. This guide focuses on a particularly versatile reagent, 4-Bromo-2-(trimethylsilyl)thiazole, and provides an in-depth exploration of the synthesis, reactivity, and strategic applications centered around its C-Br bond. For researchers, scientists, and drug development professionals, understanding the nuances of this bond's reactivity is key to unlocking novel synthetic pathways and accelerating the discovery of next-generation therapeutics.

Synthesis and Characterization of this compound

The strategic placement of the bromine atom at the 4-position and the trimethylsilyl (TMS) group at the 2-position of the thiazole ring creates a bifunctional building block with orthogonal reactivity. The synthesis of this key intermediate is conceptually straightforward, typically proceeding through the regioselective bromination of 2-(trimethylsilyl)thiazole.

Synthetic Approach: Electrophilic Bromination

The most common route to this compound involves the electrophilic bromination of the readily available 2-(trimethylsilyl)thiazole. The electron-donating nature of the sulfur atom and the silyl group directs the bromination to the C5 and C4 positions. However, steric hindrance from the bulky trimethylsilyl group at C2 favors the formation of the 4-bromo isomer. N-Bromosuccinimide (NBS) is a preferred brominating agent for this transformation as it offers milder reaction conditions compared to elemental bromine, thus minimizing side reactions.[1][2]

A general workflow for the synthesis is depicted below:

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

2-(Trimethylsilyl)thiazole

-

N-Bromosuccinimide (NBS), recrystallized

-

Anhydrous acetonitrile

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions

Procedure:

-

To a solution of 2-(trimethylsilyl)thiazole (1.0 eq) in anhydrous acetonitrile under an argon atmosphere at 0 °C, add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Characterization Data

| Property | Value |

| Molecular Formula | C₆H₁₀BrNSSi[3] |

| Molecular Weight | 236.20 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 80-85 °C |

| Density | 1.384 g/mL at 25 °C |

| CAS Number | 108306-53-2 |

Note: Spectroscopic data (¹H NMR, ¹³C NMR) should be acquired to confirm the structure and purity of the synthesized compound.

Reactivity of the C-Br Bond: A Gateway to Molecular Diversity

The C-Br bond at the 4-position of the thiazole ring is the primary site of reactivity for introducing molecular complexity. The presence of the 2-trimethylsilyl group plays a crucial, albeit indirect, role in modulating this reactivity. It primarily serves as a stable, sterically bulky group that can later be transformed, but its electronic influence on the C4-Br bond is less pronounced than its utility in directing initial synthesis and providing a secondary reactive handle.

Halogen-Metal Exchange: Generating a Nucleophilic Thiazole

One of the most powerful transformations of the C4-Br bond is the halogen-metal exchange reaction, which converts the electrophilic carbon into a potent nucleophile.[4] This is typically achieved using organolithium reagents at low temperatures.

Caption: Halogen-metal exchange and subsequent electrophilic quench.

This in situ generated organolithium species is highly reactive and can be quenched with a wide array of electrophiles, including aldehydes, ketones, esters, alkyl halides, and carbon dioxide, to introduce diverse functionalities at the 4-position.

Expert Insight: The choice of organolithium reagent and reaction conditions is critical. While n-butyllithium is commonly used, t-butyllithium can sometimes offer advantages in terms of reaction rate.[1] Cryogenic temperatures (-78 °C) are essential to prevent side reactions, such as the decomposition of the lithiated intermediate.[5]

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Br bond is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the thiazole core and various aryl or vinyl boronic acids or esters.[6]

General Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine this compound (1.0 eq), the boronic acid/ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃).

-

Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).

-

Degas the mixture and heat under an inert atmosphere until the starting material is consumed.

-

Perform an aqueous workup, followed by extraction and purification by column chromatography.

The yields for Suzuki couplings of bromo-heterocycles are generally good to excellent, contingent on the specific coupling partners and optimization of reaction conditions.

The Stille coupling provides an alternative for C-C bond formation, utilizing organostannane reagents.[7] A key advantage of Stille coupling is the stability and functional group tolerance of the organostannane reagents.[8]

General Protocol for Stille Coupling:

-

Combine this compound (1.0 eq), the organostannane (1.0-1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) in an anhydrous, degassed solvent (e.g., toluene, DMF).

-

Heat the reaction mixture under an inert atmosphere.

-

Upon completion, the reaction is worked up, and the often-toxic tin byproducts are removed during purification.

The Sonogashira coupling is the method of choice for introducing alkynyl moieties onto the thiazole ring, reacting the C4-Br bond with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[9]

General Protocol for Sonogashira Coupling:

-

To a mixture of this compound (1.0 eq), the terminal alkyne (1.1-1.5 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a copper(I) salt (e.g., CuI) in an anhydrous solvent (e.g., THF, DMF), add a base (e.g., triethylamine, diisopropylamine).

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Perform a standard workup and purification to isolate the 4-alkynylthiazole product.

Comparative Reactivity and the Role of the Trimethylsilyl Group:

While direct quantitative comparisons for this compound are not extensively documented in readily available literature, the principles of heterocyclic chemistry suggest that the trimethylsilyl group at the 2-position primarily exerts its influence through steric effects during synthesis and by providing a site for subsequent functionalization. Its electronic effect on the reactivity of the C4-Br bond in cross-coupling reactions is generally considered to be less significant than the inherent electronic properties of the thiazole ring itself. The primary advantage of the TMS group is its role as a stable placeholder that can be easily removed or converted to other functional groups post-coupling, thereby increasing the synthetic utility of the coupled products.

Strategic Applications in Drug Discovery

The functionalized thiazole core, readily accessible through the reactions of this compound, is a cornerstone in the design of a wide range of therapeutic agents.

Synthesis of COX-2 Inhibitors

Thiazole-containing compounds have been extensively investigated as selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[10][11] The ability to rapidly diversify the 4-position of the thiazole ring through cross-coupling reactions allows for the exploration of structure-activity relationships to optimize potency and selectivity.[12][13]

Development of HIV Protease Inhibitors

The thiazole moiety is a key pharmacophore in several potent HIV protease inhibitors.[14][15] The synthetic versatility of this compound makes it an attractive starting material for the construction of complex thiazole-containing ligands that can interact with the active site of the HIV protease enzyme.[16][17]

Elaboration of Epothilone Analogues

Epothilones are a class of potent anticancer agents that stabilize microtubules.[18] The thiazole side chain is crucial for their biological activity, and synthetic analogues with modified thiazole rings have been a major focus of research to improve their therapeutic index.[19][20] The reactivity of the C-Br bond in silylated bromothiazoles provides a strategic entry point for the synthesis of novel epothilone analogues.[21]

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. The strategic placement of the bromine atom and the trimethylsilyl group provides two orthogonal points for functionalization, with the C-Br bond serving as the primary gateway for diversification through halogen-metal exchange and an array of palladium-catalyzed cross-coupling reactions. As the demand for novel, highly functionalized heterocyclic compounds continues to grow in the pharmaceutical industry, a thorough understanding and strategic application of the reactivity of this compound will undoubtedly continue to fuel innovation and accelerate the discovery of new medicines.

References

-

El-Gazzar, M. G., et al. (2017). Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors. RSC Advances, 7(1), 1-13. Available at: [Link]

-

Sinha, S. C., et al. (2001). Synthesis of epothilone analogues by antibody-catalyzed resolution of thiazole aldol synthons on a multigram scale. Biological consequences of C-13 alkylation of epothilones. ChemBioChem, 2(9), 656-665. Available at: [Link]

-

El-Gazzar, M. G., et al. (2017). Synthesis of Novel Thiadiazole Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available at: [Link]

-

Mühlberg, M. (2016). Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors – a new HOT article. RSC Publishing. Available at: [Link]

-